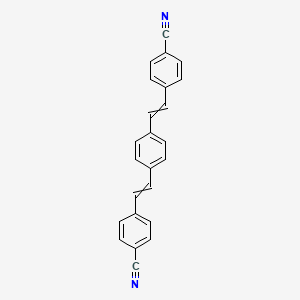
sodium;docosyl sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium docosyl sulfate, also known as sodium dodecyl sulfate, is an anionic surfactant commonly used in various cleaning and hygiene products. It is the sodium salt of a 12-carbon organosulfate, with the chemical formula CH₃(CH₂)₂₀OSO₃Na. This compound is known for its amphiphilic properties, which make it highly effective as a detergent and emulsifier .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sodium docosyl sulfate is typically synthesized through the sulfation of docosyl alcohol (also known as behenyl alcohol) followed by neutralization with sodium hydroxide. The reaction involves the following steps:
Sulfation: Docosyl alcohol reacts with sulfur trioxide (SO₃) to form docosyl hydrogen sulfate.
Neutralization: The resulting docosyl hydrogen sulfate is then neutralized with sodium hydroxide (NaOH) to produce sodium docosyl sulfate.
Industrial Production Methods
In industrial settings, the production of sodium docosyl sulfate often involves continuous processes where docosyl alcohol is continuously fed into a reactor containing sulfur trioxide. The reaction mixture is then neutralized with sodium hydroxide in a separate reactor. The final product is purified and dried to obtain sodium docosyl sulfate in its solid form .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium docosyl sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert it back to docosyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions where the sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products
Oxidation: Produces sulfonates.
Reduction: Yields docosyl alcohol.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Sodium docosyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell lysis and protein solubilization for molecular biology experiments.
Medicine: Utilized in drug formulations to enhance the solubility of hydrophobic drugs.
Industry: Commonly used in the production of detergents, shampoos, and other personal care products
Wirkmechanismus
Sodium docosyl sulfate exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and spreading of liquids. This property is due to its amphiphilic nature, where the hydrophobic tail interacts with nonpolar substances, and the hydrophilic head interacts with water. This mechanism is crucial in its role as a detergent and emulsifier .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium laureth sulfate
- Sodium myreth sulfate
- Ammonium lauryl sulfate
- Potassium lauryl sulfate
Uniqueness
Sodium docosyl sulfate is unique due to its longer carbon chain (22 carbons) compared to other similar compounds like sodium laureth sulfate (12 carbons). This longer chain length provides enhanced emulsifying and foaming properties, making it particularly effective in industrial and personal care applications .
Eigenschaften
IUPAC Name |
sodium;docosyl sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H46O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-27(23,24)25;/h2-22H2,1H3,(H,23,24,25);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPADSYHPKIYAH-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H45NaO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














